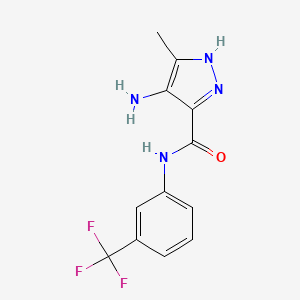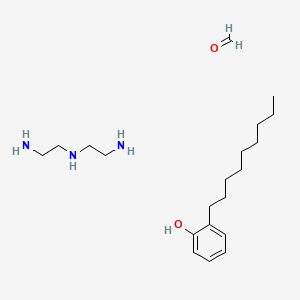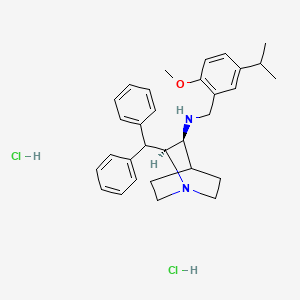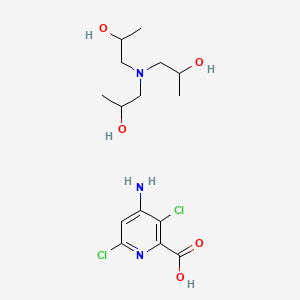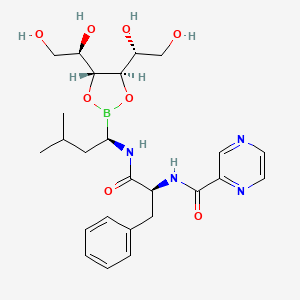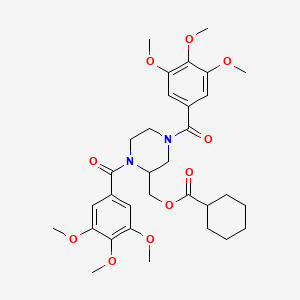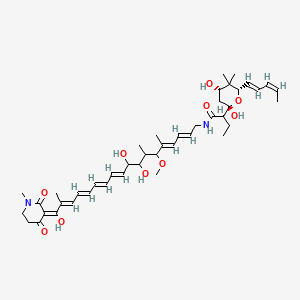
Kirrothricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kirrothricin is an antibiotic compound isolated from the cultures of Streptomyces ramocissimus and Streptomyces cinnamomeus. This compound is known for its unique structure, which includes a 4-hydroxy-5,6-dihydro-2-pyridone moiety .
Vorbereitungsmethoden
Kirrothricin is produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a combination of polyketide synthases and non-ribosomal peptide synthetases . The fermentation process typically includes the following steps:
Cultivation: cultures are grown in a nutrient-rich medium.
Fermentation: The cultures are fermented under controlled conditions to produce this compound.
Isolation and Purification: The antibiotic is extracted from the culture medium and purified using techniques such as chromatography.
Analyse Chemischer Reaktionen
Kirrothricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and pyridone moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Kirrothricin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide and peptide synthesis.
Biology: It is used to investigate the mechanisms of antibiotic resistance and protein synthesis inhibition.
Medicine: this compound has potential therapeutic applications due to its antibacterial properties.
Industry: It is used in the development of new antibiotics and as a tool in biotechnological research.
Wirkmechanismus
Kirrothricin exerts its effects by targeting the elongation factor Tu (EF-Tu) in prokaryotes. It binds to EF-Tu and inhibits its function, thereby blocking protein synthesis. This mechanism is similar to that of other elfamycins, but this compound has unique structural features that contribute to its specific binding and activity .
Vergleich Mit ähnlichen Verbindungen
Kirrothricin is similar to other elfamycins such as kirromycin, pulvomycin, and aurodox. it differs in its specific structural features, such as the absence of a central tetrahydrofuran ring and the presence of a 4-hydroxy-5,6-dihydro-2-pyridone moiety
Similar Compounds
- Kirromycin
- Pulvomycin
- Aurodox
- Heneicomycin
- Efrotomycin
Eigenschaften
CAS-Nummer |
79190-00-4 |
|---|---|
Molekularformel |
C44H64N2O10 |
Molekulargewicht |
781.0 g/mol |
IUPAC-Name |
2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |
InChI |
InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |
InChI-Schlüssel |
SUMCRDMQIVHXRY-XRAYCMFKSA-N |
Isomerische SMILES |
CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |
Kanonische SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


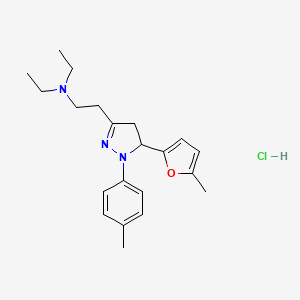
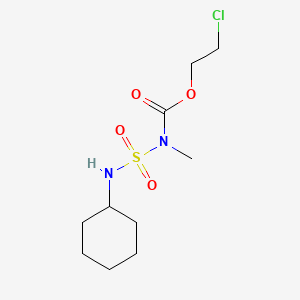
![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)

